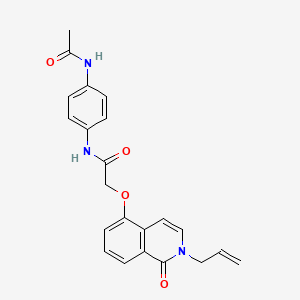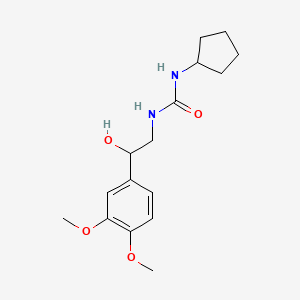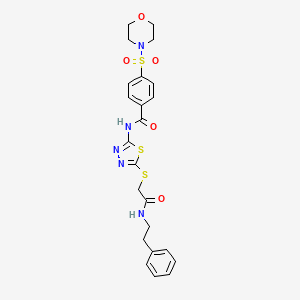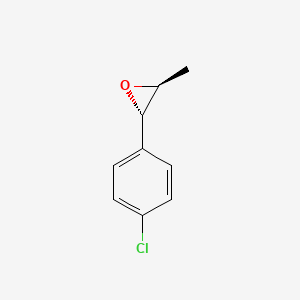![molecular formula C12H14N2O2 B2409552 [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287335-57-1](/img/structure/B2409552.png)
[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as NBPM, is a chemical compound that has been of great interest to the scientific community due to its potential applications in medicinal chemistry. NBPM belongs to the class of bicyclo[1.1.1]pentane derivatives, which have been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.
Mechanism Of Action
The exact mechanism of action of [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in cancer cells. [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been shown to disrupt the microtubule network in cells, which is essential for cell division.
Biochemical And Physiological Effects
In addition to its anticancer properties, [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been shown to exhibit antimicrobial activity against a range of bacteria and viruses. It has been suggested that [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine may act by disrupting the cell membrane of bacteria and inhibiting the replication of viruses.
Advantages And Limitations For Lab Experiments
One advantage of using [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in laboratory experiments is its potent biological activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is its relatively complex synthesis, which can make it difficult to obtain in large quantities.
Future Directions
There are several potential future directions for research on [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One area of interest is the development of more efficient and scalable methods for synthesizing [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. Another area of research is the optimization of [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine-based drugs for the treatment of cancer, including the development of targeted therapies that can selectively kill cancer cells while minimizing toxicity to healthy cells. Additionally, further studies are needed to fully understand the mechanism of action of [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine and its potential applications in other areas of medicine, such as antimicrobial therapy.
Synthesis Methods
The synthesis of [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves a multi-step process that starts with the preparation of bicyclo[1.1.1]pentane-1-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-nitroaniline in the presence of a base to yield [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine.
Scientific Research Applications
[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research that has received significant attention is the development of [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine-based drugs for the treatment of cancer. Studies have shown that [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-8-11-5-12(6-11,7-11)9-2-1-3-10(4-9)14(15)16/h1-4H,5-8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLVTXMROOJSEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=CC=C3)[N+](=O)[O-])CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide](/img/structure/B2409470.png)

![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2409474.png)
![N-[4-(difluoromethoxy)phenyl]-4-(phenylmethyl)-1-piperazinecarbothioamide](/img/structure/B2409475.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2409479.png)

![N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide](/img/structure/B2409481.png)
![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409483.png)

![2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2409487.png)
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2409488.png)
![(4-Tert-butylphenyl)-[8-ethyl-2-(4-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone](/img/structure/B2409490.png)
